2-[(Pyridin-2-yl)amino]acetonitrile hydrochloride
Description
Properties
Molecular Formula |
C7H8ClN3 |
|---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
2-(pyridin-2-ylamino)acetonitrile;hydrochloride |
InChI |
InChI=1S/C7H7N3.ClH/c8-4-6-10-7-3-1-2-5-9-7;/h1-3,5H,6H2,(H,9,10);1H |
InChI Key |
ZGNWXZGYCRTELJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NCC#N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pyridin-2-yl)amino]acetonitrile hydrochloride typically involves the reaction of pyridine-2-amine with acetonitrile in the presence of a suitable catalyst. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 2-[(Pyridin-2-yl)amino]acetonitrile hydrochloride may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through filtration or crystallization. The purity of the final product is typically ensured through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(Pyridin-2-yl)amino]acetonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-[(Pyridin-2-yl)amino]acetonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(Pyridin-2-yl)amino]acetonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes, thereby exerting its biological effects.
Comparison with Similar Compounds
Positional Isomers: Pyridin-2-yl vs. Pyridin-4-yl Derivatives
- 2-(Pyridin-4-yl)acetonitrile hydrochloride (CAS 92333-25-0)
Substituent Variations
- 2-[(5-Chloropyridin-2-yl)(methyl)amino]acetic Acid Hydrochloride (CAS 1955540-03-0) Structural Difference: A chlorine atom at the 5-position and a methyl group on the amino moiety. Impact: Enhances lipophilicity and metabolic stability due to halogenation (). Molecular Weight: 237.08 g/mol vs. ~190 g/mol for the parent compound ().
2-(6-Ethoxypyridin-2-yl)acetic Acid Hydrochloride (CAS 2126178-25-2)
Non-Hydrochloride and Non-Amino Analogs
- 2-(Pyridin-2-yl)acetonitrile (CAS 2739-97-1) Structural Difference: Lacks the amino group and hydrochloride salt. Impact: Lower aqueous solubility and reduced utility in ionic interactions for drug binding ().
Key Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Solubility (Polar Solvents) | Reactivity Profile |
|---|---|---|---|
| 2-[(Pyridin-2-yl)amino]acetonitrile HCl | ~190 | High (due to HCl salt) | High (amine nucleophilicity) |
| 2-(Pyridin-4-yl)acetonitrile HCl | 154.60 | Moderate | Moderate |
| 2-(6-Chloro-3-methoxypyridin-2-yl)acetonitrile | 183.03 | Low | High (chlorine substitution) |
(Data compiled from )
Biological Activity
2-[(Pyridin-2-yl)amino]acetonitrile hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological properties, mechanisms of action, and its implications for therapeutic applications.
Chemical Structure and Properties
The compound features a pyridine ring, an amino group, and an acetonitrile moiety, giving it unique chemical reactivity. Its molecular formula is CHN·HCl, indicating the presence of hydrochloride in its structure. This configuration is significant for its biological interactions and efficacy.
Antimicrobial Properties
Research indicates that 2-[(Pyridin-2-yl)amino]acetonitrile hydrochloride exhibits notable antimicrobial and antifungal activities. It has been studied for its ability to inhibit various pathogens, making it a candidate for further exploration in drug development aimed at treating infections.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It potentially inhibits enzymes involved in metabolic processes, which can lead to modulation of biochemical pathways relevant to disease states. Understanding these interactions is crucial for developing new therapeutic agents targeting metabolic dysregulation.
Antiparasitic Activity
A study highlighted the efficacy of similar pyridine derivatives against Trypanosoma cruzi, the causative agent of Chagas Disease. Compounds within this structural class demonstrated significant antiparasitic effects, suggesting that derivatives like 2-[(Pyridin-2-yl)amino]acetonitrile hydrochloride may also hold promise in treating parasitic infections .
Antiviral Potential
Recent research has shown that pyridine derivatives possess antiviral properties against SARS-CoV-2. In silico studies indicated that certain compounds exhibit strong binding affinities to the main protease enzyme of the virus, with energy scores suggesting high stability and potential as therapeutic agents against COVID-19 . This positions 2-[(Pyridin-2-yl)amino]acetonitrile hydrochloride as a candidate worth investigating for antiviral applications.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| N-(Pyridin-2-ylmethyl)ethanamine | CHN | 1.00 |
| (5-Methylpyridin-2-yl)methanamine | CHN | 0.83 |
| (4-Methylpyridin-2-yl)methanamine | CHN | 0.83 |
| (4-Methylpyridin-2-yl)methanamine dihydrochloride | CHNCl | 0.81 |
The distinct structure of 2-[(Pyridin-2-yl)amino]acetonitrile hydrochloride contributes to its unique biological activity profile compared to these similar compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[(Pyridin-2-yl)amino]acetonitrile hydrochloride?
- Methodology :
- Nucleophilic substitution : React 2-aminopyridine with chloroacetonitrile in a polar aprotic solvent (e.g., acetonitrile) under basic conditions (e.g., NaHCO₃) to form the free base, followed by HCl treatment to isolate the hydrochloride salt .
- Imine reduction : Condense pyridine-2-carbaldehyde with glycine or cyanoacetamide derivatives, followed by reductive amination (e.g., NaBH₃CN) and HCl salt formation .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize temperature (40–80°C) and stoichiometry (1:1.2 molar ratio of amine to nitrile) to minimize side products like unreacted pyridine derivatives .
Q. How is this compound characterized using spectroscopic and crystallographic methods?
- Spectroscopy :
- 1H/13C NMR : Identify pyridine protons (δ 7.5–8.5 ppm) and nitrile carbon (δ ~115 ppm) in D₂O or DMSO-d₆. The amino proton signal (δ 3.5–4.5 ppm) may broaden due to hydrogen bonding .
- FT-IR : Confirm nitrile stretch (~2200 cm⁻¹) and N–H bending (~1600 cm⁻¹) .
Q. What are the solubility and stability profiles under experimental conditions?
- Solubility : Highly soluble in water (>100 mg/mL) and polar solvents (e.g., methanol, DMSO) due to ionic interactions. Poor solubility in nonpolar solvents (e.g., hexane) .
- Stability : Store at 2–8°C in airtight containers. Degrades above 150°C, with potential hydrolysis of the nitrile group in strong acids/bases .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reactivity or resolve experimental data contradictions?
- DFT Applications :
- Calculate bond dissociation energies (BDEs) for the C≡N and N–H bonds using hybrid functionals (e.g., B3LYP ). Compare with experimental thermochemical data to validate reaction pathways.
- Simulate NMR chemical shifts (GIAO method) to cross-verify experimental assignments .
Q. What strategies mitigate impurities like unreacted pyridine or byproducts during synthesis?
- Chromatography : Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to separate unreacted 2-aminopyridine (retention time ~3.5 min) from the product (~6.2 min) .
- Recrystallization : Purify the hydrochloride salt from ethanol/water (1:3 v/v) to remove hydrophobic impurities .
Q. How does the hydrochloride salt form influence biological activity in pharmacological studies?
- Mechanistic Insight : The protonated amino group enhances solubility and bioavailability, facilitating interactions with charged residues in enzyme active sites (e.g., kinases or proteases) .
- Experimental Design : Compare IC₅₀ values of the free base and hydrochloride salt in enzyme inhibition assays (e.g., fluorescence polarization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
